molecular formula C11H17N3O3 B7485775 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione

8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B7485775
M. Wt: 239.27 g/mol
InChI Key: AYGADTNBOUKICF-UHFFFAOYSA-N
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Description

8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in the field of medicinal chemistry. This compound belongs to the class of spirohydantoins, which are known for their diverse biological activities. The unique structure of this compound makes it a promising candidate for various pharmacological applications, particularly as a delta opioid receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyryl chloride with a suitable amine to form an intermediate, which then undergoes cyclization to yield the desired spirohydantoin structure .

Industrial Production Methods: Industrial production of this compound may involve high-throughput screening and optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the synthesis process and confirm the identity of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to specific molecular targets, such as the delta opioid receptor. This binding triggers a cascade of intracellular signaling pathways, leading to the modulation of pain and other physiological responses. The compound’s selectivity for the delta opioid receptor over other receptors is a key factor in its pharmacological profile .

Comparison with Similar Compounds

Uniqueness: 8-Isobutyryl-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific isobutyryl group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further drug development and research .

Properties

IUPAC Name

8-(2-methylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-7(2)8(15)14-5-3-11(4-6-14)9(16)12-10(17)13-11/h7H,3-6H2,1-2H3,(H2,12,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYGADTNBOUKICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC2(CC1)C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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